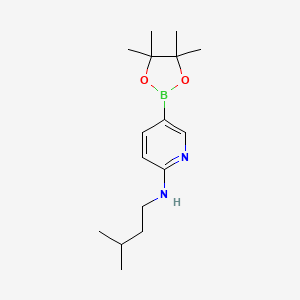

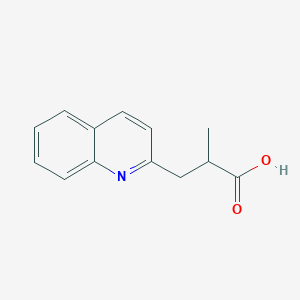

![molecular formula C23H19N3O3 B2387048 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 891114-03-7](/img/structure/B2387048.png)

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of steroid-synthesizing cells. DPA-714 has been extensively studied for its potential applications in the field of neuroscience and cancer research due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

A significant area of research involves the synthesis and structural characterization of compounds related to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. For instance, studies have focused on synthesizing new 1,3,4-oxadiazole derivatives, demonstrating methods for generating these compounds with various functional groups, such as the incorporation of 2,6-di-tert-butylphenol moieties to evaluate their antioxidant activity (Shakir, Ariffin, & Abdulla, 2014). This research highlights the versatility of oxadiazole compounds in synthesizing molecules with potential biological activities.

Antioxidant Properties

The antioxidant properties of oxadiazole derivatives have been a focus, with compounds exhibiting significant free-radical scavenging ability. This aspect is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases. The study by Shakir, Ariffin, & Abdulla (2014) on 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties is a testament to the potential of these compounds in antioxidant applications.

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of 1,3,4-oxadiazole derivatives have been explored, revealing the therapeutic potential of these compounds. For instance, the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring have shown promising results against various bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, the synthesis and anticancer activity evaluation of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have highlighted the potential of these molecules in targeting multiple cancer cell lines, providing a foundation for further exploration of their therapeutic applications (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).

Luminescence Sensing

The unique luminescent properties of certain 1,3,4-oxadiazole derivatives have been utilized in the development of novel luminescence sensors. These sensors are capable of detecting specific chemicals, showcasing the application of these compounds in analytical chemistry and environmental monitoring. An example includes the synthesis of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate for the luminescence sensing of benzaldehyde (Shi, Zhong, Guo, & Li, 2015), demonstrating the potential for these materials in detecting volatile organic compounds.

properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-15-8-13-20(16(2)14-15)22-25-26-23(29-22)24-21(27)17-9-11-19(12-10-17)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJAINSKZBZUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime](/img/structure/B2386966.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2386969.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)

![7,8-Dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2386974.png)

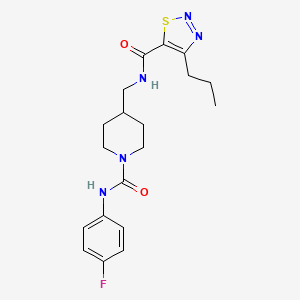

![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)